molecular formula C36H27O4P B086488 Tris(2-biphenylyl) phosphate CAS No. 132-28-5

Tris(2-biphenylyl) phosphate

Cat. No.: B086488
CAS No.: 132-28-5
M. Wt: 554.6 g/mol
InChI Key: QEEHNBQLHFJCOV-UHFFFAOYSA-N
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Description

Tris(2-biphenylyl) phosphate is an organic phosphate ester compound with the chemical formula C36H27O4P. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. This compound is known for its high thermal stability, resistance to decomposition under high temperatures, and excellent weather resistance. It also exhibits good chemical corrosion resistance and electrical insulation properties .

Preparation Methods

Tris(2-biphenylyl) phosphate is typically synthesized by reacting 2-bromobiphenyl with triphenyl phosphate under alkaline conditions. The reaction involves the substitution of the ester group in triphenyl phosphate with 2-bromobiphenyl, facilitated by a catalyst . The general reaction scheme is as follows:

Triphenyl phosphate+32-bromobiphenylTris(2-biphenylyl) phosphate+3Bromobenzene\text{Triphenyl phosphate} + 3 \text{2-bromobiphenyl} \rightarrow \text{this compound} + 3 \text{Bromobenzene} Triphenyl phosphate+32-bromobiphenyl→Tris(2-biphenylyl) phosphate+3Bromobenzene

Chemical Reactions Analysis

Tris(2-biphenylyl) phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(2-biphenylyl) phosphate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which tris(2-biphenylyl) phosphate exerts its effects is primarily through its thermal stability and resistance to decomposition. When used as a flame retardant, it acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. The molecular targets and pathways involved in its action are related to its ability to withstand high temperatures and resist chemical degradation .

Comparison with Similar Compounds

Tris(2-biphenylyl) phosphate can be compared with other similar compounds such as:

    Triphenyl phosphate: Another phosphate ester used as a flame retardant, but with lower thermal stability compared to this compound.

    Tris(2-chloroethyl) phosphate: A flame retardant with different chemical properties and applications.

    Tris(1,3-dichloro-2-propyl) phosphate: Known for its use in various industrial applications as a flame retardant.

The uniqueness of this compound lies in its high thermal stability, resistance to decomposition, and excellent weather resistance, making it particularly suitable for applications requiring long-term durability under harsh conditions .

Properties

IUPAC Name

tris(2-phenylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H27O4P/c37-41(38-34-25-13-10-22-31(34)28-16-4-1-5-17-28,39-35-26-14-11-23-32(35)29-18-6-2-7-19-29)40-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEHNBQLHFJCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3C4=CC=CC=C4)OC5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927491
Record name Tri[1,1'-biphenyl]-2-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-28-5
Record name [1,1′-Biphenyl]-2-ol, 2,2′,2′′-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-2-ol, phosphate (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2-biphenyl) phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tri[1,1'-biphenyl]-2-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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